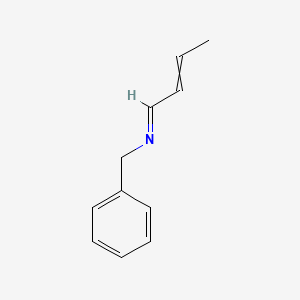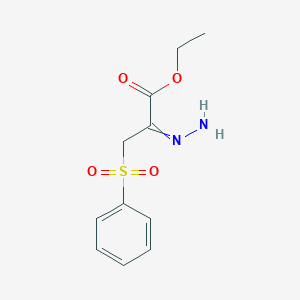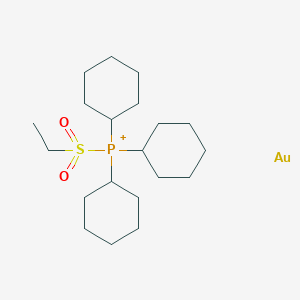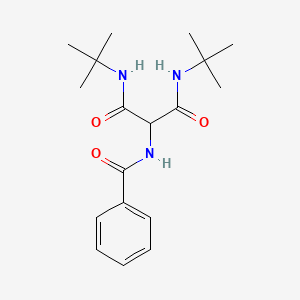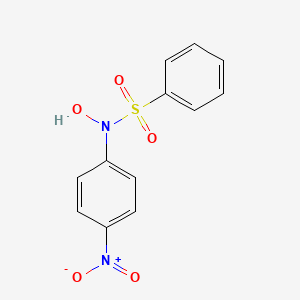
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- is an organic compound with the molecular formula C12H10N2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of a nitro group at the para position of the phenyl ring and a hydroxy group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- typically involves the nitration of N-phenylbenzenesulfonamide followed by hydroxylation. A common method includes the use of metal-promoted tandem nitration and halogenation reactions. For instance, Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 are employed as nitration reagents . The reaction conditions are optimized to ensure high chemoselectivity and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrobenzenesulfonamide derivatives.
Reduction: Formation of aminobenzenesulfonamide derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in cellular pH regulation. This inhibition can induce apoptosis in cancer cells and interfere with bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-(4-nitrophenyl)-: Similar structure but lacks the hydroxy group.
4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a different substituent on the phenyl ring.
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide: Contains bromine and methyl groups on the phenyl ring.
Uniqueness
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- is unique due to the presence of both a nitro and a hydroxy group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
62918-90-5 |
|---|---|
Fórmula molecular |
C12H10N2O5S |
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O5S/c15-13(16)10-6-8-11(9-7-10)14(17)20(18,19)12-4-2-1-3-5-12/h1-9,17H |
Clave InChI |
NJTHNNMTVIJEBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



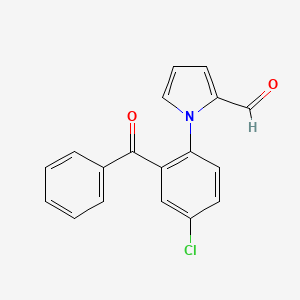
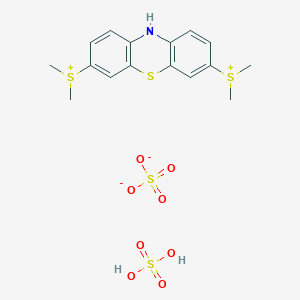
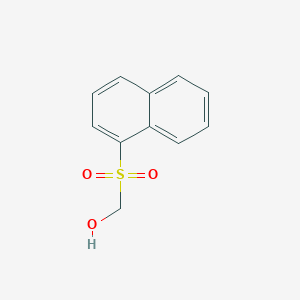
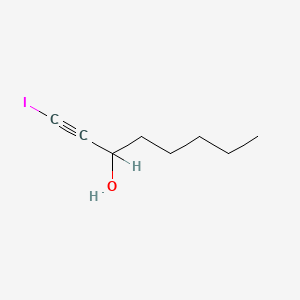
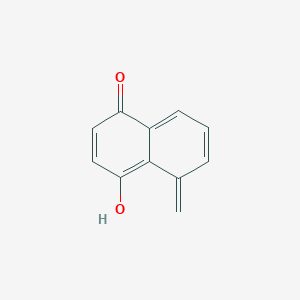

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
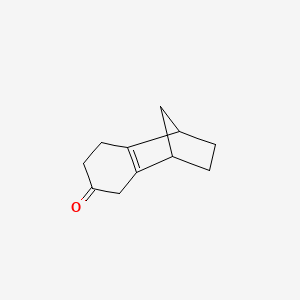
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
